4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride
Overview
Description
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is an organic compound consisting of a phenoxy moiety with di-tert-butyl groups and a piperidine core linked through a methylene bridge. As a hydrochloride salt, it forms a crystalline structure and is often used in various chemical reactions and biological studies.
Preparation Methods
The synthesis of 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride typically involves a multistep process:
Phenoxy Group Formation
The initial step involves the formation of the phenoxy group, where 2,4-di-tert-butylphenol reacts with a suitable chloromethylating agent under basic conditions to form 2,4-di-tert-butylphenoxymethyl chloride.
Piperidine Integration
This intermediate is then reacted with piperidine in the presence of a base like sodium hydride to form the desired piperidine derivative.
Hydrochloride Salt Formation
Finally, the free base of the compound is converted to its hydrochloride salt through a reaction with hydrochloric acid.
In an industrial setting, the production might involve similar steps but scaled up and optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction conditions meticulously.
Chemical Reactions Analysis
The compound undergoes a variety of chemical reactions:
Oxidation
It can be oxidized, particularly at the piperidine nitrogen, to form N-oxides. Reagents like hydrogen peroxide or meta-chloroperbenzoic acid are typically used.
Reduction
Reduction can lead to the formation of secondary amines from the piperidine ring using reagents like lithium aluminum hydride.
Substitution
The methylene bridge provides a reactive site for nucleophilic substitution reactions, often facilitated by strong bases or acids.
Common reagents include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Major products depend on the reaction conditions but can include N-oxide derivatives, secondary amines, and various substituted products.
Scientific Research Applications
4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride has numerous applications:
Chemistry
Used as an intermediate in organic synthesis, particularly in the development of novel piperidine-based compounds.
Biology
Employed in the study of biological pathways and as a tool in medicinal chemistry for developing receptor ligands.
Medicine
Industry
Used in materials science for the development of polymers and other advanced materials.
Mechanism of Action
The exact mechanism of action depends on its application but often involves interaction with biological receptors or enzymes. In medicinal chemistry, it may act on neural receptors, influencing neurotransmitter release and signaling pathways. Its structural features enable it to interact selectively with specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Compared to other piperidine derivatives:
Unique Structural Features
The presence of the di-tert-butylphenoxy group provides significant steric hindrance, influencing its reactivity and biological interactions.
Similar Compounds
Other piperidine-based compounds like piperidine hydrochloride and 4-phenylpiperidine hydrochloride share some similarities but lack the unique bulky phenoxy substituent.
Overall, 4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is distinguished by its sterically hindered structure, leading to unique reactivity and applications in various scientific fields.
Properties
IUPAC Name |
4-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)16-7-8-18(17(13-16)20(4,5)6)22-14-15-9-11-21-12-10-15;/h7-8,13,15,21H,9-12,14H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQWSJMDSZMPTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNCC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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